(7-Methoxyquinolin-8-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-methoxyquinolin-8-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-10-5-4-8-3-2-6-13-11(8)9(10)7-12/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZTMCXRNSDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060049-36-5 | |
| Record name | (7-methoxyquinolin-8-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 7 Methoxyquinolin 8 Yl Methanamine and Its Analogs
Strategic Approaches for (7-Methoxyquinolin-8-yl)methanamine Synthesis
The construction of this compound involves a multi-step process that begins with the formation of the core quinoline (B57606) structure, followed by the introduction and functionalization of the methanamine side chain.
Precursor Derivatization Routes to Methoxyquinolinyl Intermediates
The synthesis of the 7-methoxyquinoline (B23528) core often begins with appropriately substituted anilines. One common approach is the Skraup synthesis, a classic method for generating quinolines. For instance, the reaction of m-anisidine (B1676023) with glycerol (B35011) can produce a mixture of 5-methoxyquinoline (B23529) and 7-methoxyquinoline. Subsequent functionalization, such as nitration, can then be performed. Nitration of a mixture of 7- and 5-methylquinoline (B1294701) has been shown to selectively produce 7-methyl-8-nitroquinoline (B1293703) in high yield. brieflands.com This selectivity is crucial for directing subsequent reactions to the desired position on the quinoline ring.
Another strategy involves building the quinoline ring from precursors already containing some of the desired functionalities. For example, a new synthesis process for 4-hydroxy-7-methoxyquinoline (B63709) has been developed starting from trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3-methoxyaniline and subsequent cyclization. google.com Such methods provide access to versatile intermediates that can be further modified. The introduction of a methoxy (B1213986) group at the C7 position has been noted to significantly increase the biological activity of some quinoline derivatives. nih.gov
Introduction and Functionalization of the Methanamine Moiety
Once the 7-methoxyquinoline core is established, the next critical step is the introduction of the methanamine group at the C8 position. A common strategy involves the formylation of the C8 position, followed by reductive amination. Alternatively, a nitrile group can be introduced at the C8 position, which is then reduced to the primary amine.
The catalytic hydrogenation of nitriles is an economically viable route for producing primary amines. wikipedia.org Various catalysts, including Group 10 metals like Raney nickel, palladium black, and platinum dioxide, are effective for this transformation. wikipedia.orgacsgcipr.org However, the choice of catalyst and reaction conditions is critical to prevent the formation of secondary and tertiary amine byproducts. wikipedia.orgthieme-connect.de Stoichiometric reducing agents such as lithium aluminum hydride or diborane (B8814927) can also be employed for the non-catalytic conversion of nitriles to amines. wikipedia.orgthieme-connect.de
Advanced Synthetic Techniques in Quinoline Chemistry Relevant to this compound Derivatives
Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex quinoline derivatives, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including quinolines. benthamdirect.comnih.govtandfonline.com This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govtandfonline.com The application of microwave irradiation has been successful in various quinoline-forming reactions, including multicomponent reactions. acs.orgrsc.org For instance, a rapid microwave-assisted Povarov-type multicomponent synthesis of 4-aryl quinolines has been developed. rsc.org The combination of multicomponent reactions and microwave assistance offers a rapid and cost-efficient strategy for preparing diverse quinoline derivatives. acs.org
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |
| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours | 10 minutes | Comparable |
| Skraup synthesis of 7-amino-8-methylquinoline | Not specified | Shorter reaction time | Not improved |
| Three-component synthesis of dihydropyridopyrimidines | Not specified | 8-20 minutes | Not specified |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. rsc.orgrsc.org These methods are characterized by high atom economy and the ability to generate molecular diversity. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org
A facile one-pot approach for synthesizing substituted quinolines has been reported using a cascade Friedländer reaction, with yields up to 90.4%. benthamdirect.com Another effective one-pot Friedländer quinoline synthesis utilizes the reduction of o-nitroarylcarbaldehydes followed by in situ condensation with aldehydes or ketones, yielding mono- or di-substituted quinolines in high yields (66–100%). rsc.org These strategies streamline the synthetic process by avoiding the isolation of intermediates.
Catalytic Reduction and Amination Methods
Catalytic methods are central to the functionalization of the quinoline core and the introduction of the methanamine moiety. Catalytic reduction is a key step in converting nitro or nitrile precursors to the desired amine. The selective catalytic hydrogenation of nitriles is an atom-economic and efficient route to primary amines. thieme-connect.de While homogeneous catalysts can be highly effective, heterogeneous catalytic systems often represent a more economical and simpler alternative. thieme-connect.de
Reductive amination is another crucial catalytic process. This can involve the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) in the presence of a reducing agent. For instance, the reductive amination of phenols can proceed through hydrogenation to a cyclohexanone (B45756) intermediate, followed by condensation with ammonia and subsequent hydrogenation of the resulting imine to form the amine. mdpi.com
Recent advancements have also focused on the direct catalytic amination of C-H bonds, which offers a more direct and efficient route to amines, although this can be challenging on electron-deficient heterocyclic systems.
Derivatization and Structural Modification of the this compound Scaffold
The this compound scaffold serves as a versatile platform for structural modification. The presence of the primary amine group at the 8-position, combined with the electronic properties of the methoxy-substituted quinoline ring system, allows for a diverse range of chemical transformations. These modifications are pivotal in developing novel molecular architectures with tailored properties. Key strategies for derivatization include reactions targeting the primary amine, such as amidation and acylation, as well as more complex transformations like ring annulation to create fused heterocyclic systems. Furthermore, the quinoline core, with its nitrogen atom and adjacent functional groups, is an effective ligand for forming stable complexes with various metal ions.
The primary amine of this compound and its analogs is readily susceptible to acylation and amidation, providing a straightforward method for creating hybrid molecules. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or carboxylic acid, often in the presence of a base to neutralize the acid byproduct.
A representative example involves the acylation of the closely related analog, 6-methoxyquinolin-8-amine. In this synthesis, the amine is dissolved in a dry solvent like dichloromethane (B109758) and cooled, after which a base such as triethylamine (B128534) is added. mdpi.com An acylating agent, for instance, chloroacetyl chloride dissolved in the same solvent, is then added dropwise. mdpi.com This reaction yields an N-acylated quinoline, specifically an acetamide (B32628) derivative, which can serve as an intermediate for further functionalization, such as in the synthesis of tetrazole hybrids. mdpi.com This approach effectively links the quinoline scaffold to other chemical moieties through a stable amide bond, enabling the generation of diverse chemical libraries.
Table 1: Representative Acylation Reaction of a Methoxyquinoline Amine Analog
| Reactant | Reagent | Product |
|---|---|---|
| 6-Methoxyquinolin-8-amine | Chloroacetyl chloride | 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide |
Annulation and heterocycle fusion strategies are advanced synthetic methods used to construct new ring systems onto the existing quinoline framework. These transformations can significantly alter the molecule's three-dimensional structure and electronic properties. One notable strategy for achieving heterocycle fusion is the Ugi-azide reaction.
This multi-component reaction provides an efficient pathway to synthesize quinoline-tetrazole hybrids. mdpi.com The process begins with the reaction of an amine, such as 6-methoxyquinolin-8-amine, with an aldehyde in a solvent like methanol. mdpi.com Subsequently, an isocyanide (e.g., tert-butyl isocyanide) and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide) are introduced to the reaction mixture. mdpi.com This one-pot reaction leads to the formation of a tetrazole ring fused to the quinoline scaffold via a linker derived from the aldehyde and amine components. mdpi.com The versatility of the Ugi-azide reaction allows for the incorporation of various aldehydes and isocyanides, enabling the creation of a wide array of structurally diverse, fused heterocyclic compounds.
Table 2: Components of the Ugi-Azide Reaction for Heterocycle Fusion
| Component | Example | Role in Final Structure |
|---|---|---|
| Amine | 6-Methoxyquinolin-8-amine | Provides the quinoline scaffold |
| Aldehyde | Various aldehydes | Forms part of the linker to the new ring |
| Isocyanide | tert-Butyl isocyanide | Incorporated into the tetrazole ring |
The quinoline scaffold, particularly when functionalized with potential donor atoms, is an excellent ligand for coordinating with metal ions. nih.gov The nitrogen atom within the quinoline ring possesses a localized pair of electrons, making it a primary coordination site. bendola.com When groups like the aminomethyl function in this compound are present, they can participate in chelation, forming stable multi-dentate complexes with transition metals.
To enhance the coordinating ability and create more complex structures, the primary amine can first be converted into a Schiff base. This is achieved through condensation with an aldehyde or ketone. The resulting Schiff base ligand, containing an imine (-HC=N-) group, offers additional coordination sites. nih.govmdpi.com These quinoline-based Schiff base ligands can coordinate with a variety of bivalent metal ions including Co(II), Ni(II), Cu(II), and Zn(II). bendola.com The coordination often involves the quinoline nitrogen and the imine nitrogen, and potentially other donor atoms from the aldehyde portion of the Schiff base. mdpi.com The resulting metal complexes frequently adopt well-defined geometries, such as distorted octahedral structures, and exhibit unique spectroscopic and physicochemical properties. nih.gov
Table 3: Examples of Metal Complex Formation with Quinoline-Based Ligands
| Ligand Type | Metal Ions | Potential Geometry |
|---|---|---|
| Quinoline Schiff Base | Co(II), Ni(II) | Octahedral bendola.com |
| Quinoline Schiff Base | Cu(II), Zn(II) | Varies (e.g., square planar, tetrahedral) bendola.com |
| Quinoline Schiff Base | Mn(II), Cd(II) | Distorted Octahedral nih.gov |
Structure Activity Relationship Sar and Ligand Interaction Studies
Comprehensive Analysis of Substituent Effects on Biological Activity
The specific placement of the methoxy (B1213986) and methanamine groups on the quinoline (B57606) ring is critical in defining the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its bioactivity.
The position of the methoxy group on the quinoline ring is a well-documented modulator of pharmacological activity. While direct studies on (7-Methoxyquinolin-8-yl)methanamine are limited, the influence of methoxy substituents at various positions has been extensively studied in other quinoline derivatives, allowing for strong inferences.
For instance, the presence of a methoxy group at the C7 position, as in the subject compound, has been shown to enhance the antitumor activity of certain quinoline-based drugs. researchgate.net Methoxy groups at the C6 and C7 positions can influence a compound's biological activity by participating in hydrogen bonding and affecting lipophilicity, which governs the ability to cross cell membranes. nih.gov In contrast, an 8-methoxy substituent is a key feature in several potent fluoroquinolone antibiotics, such as gatifloxacin, where it is known to expand the antibacterial spectrum, particularly against Gram-positive bacteria. nih.gov The introduction of a methoxy group at the C8 position of quinolin-4-ones has also been linked to improved antitumor properties. Current time information in Bangalore, IN.
Table 1: Inferred Impact of Methoxy Group Position on Quinoline Activity
| Methoxy Position | Observed Effect in Analogues | Inferred Relevance for this compound |
|---|---|---|
| C6 | Often present in antimalarial compounds like primaquine (B1584692); can be replaced by other groups without loss of activity. researchgate.netscispace.com | The absence of a C6-methoxy may differentiate its activity profile from classic antimalarials. |
| C7 | Associated with enhanced antitumor activity in some quinoline series. researchgate.net | The 7-methoxy group is a key feature that may confer potential anticancer properties. |
| C8 | Crucial for the broad-spectrum activity of certain fluoroquinolone antibiotics; enhances antitumor properties in quinolin-4-ones. nih.govCurrent time information in Bangalore, IN. | The placement at C7 instead of C8 suggests a potentially different spectrum of activity compared to 8-methoxyquinolones. |
The methanamine substituent at the C8 position introduces a potential chiral center if the amine is further substituted, making stereochemistry a critical factor in its biological activity. The spatial arrangement of substituents can dramatically alter how a molecule interacts with chiral biological targets like enzymes and receptors. nih.govgoogle.com
In the broader class of quinoline derivatives, stereochemistry is paramount. For example, the antimalarial activity of cinchona alkaloids is highly dependent on the specific stereoisomers. semanticscholar.orgmdpi.com Similarly, for many synthetic quinoline derivatives, one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other. Studies on acylated methanamine derivatives of quinine (B1679958) have shown that the specific stereoconfiguration is crucial for their in vitro antitumor activity. researchgate.netsemanticscholar.org Therefore, for any derivative of this compound, the stereochemistry at the carbon atom of the aminomethyl group would be a critical determinant of its interaction with biological macromolecules and, consequently, its efficacy and selectivity.
Computational Approaches to Structure-Activity Relationships
Computational methods are invaluable for predicting the biological activity of new compounds and for understanding the structural features that govern their potency. Techniques like QSAR and CoMFA are routinely applied to quinoline derivatives to guide the design of more effective therapeutic agents.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comfrontiersin.org These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of novel, unsynthesized compounds.
For quinoline derivatives, QSAR studies have been successfully used to develop models for predicting anti-TB, antibacterial, and anticancer activities. google.comjournalmedicals.comnih.gov A QSAR study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37Rv) revealed the importance of specific structural, thermodynamic, and electrotopological parameters in determining their inhibitory activity. sphinxsai.com Such models provide crucial insights into the structural requirements for potency. For this compound analogues, a QSAR model would likely highlight the importance of descriptors related to the methoxy group's electron-donating nature and the hydrogen-bonding capacity of the aminomethyl group.
Table 2: Representative Descriptors in a Hypothetical QSAR Model for Quinoline Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target binding site. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Physicochemical | LogP (Lipophilicity) | Governs membrane permeability and access to the target. |
| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. |
| Electrotopological | SssssCE-index | Describes the electronic and topological state of carbon atoms. sphinxsai.com |
CoMFA is a 3D-QSAR technique that generates predictive models by correlating the biological activity of compounds with their 3D steric and electrostatic fields. nih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely enhance or diminish activity.
CoMFA has been widely applied to various quinoline series. For example, a CoMFA model for fluoroquinophenoxazine derivatives as bacterial topoisomerase IA inhibitors produced a statistically robust model that could predict the activity of new compounds. nih.gov The resulting contour maps highlighted specific areas where bulky or electronegative groups would be favorable. For this compound, a CoMFA study would help visualize the ideal steric and electrostatic properties around the quinoline core. The maps would likely indicate that the size and charge distribution around the 7-methoxy and 8-aminomethyl groups are critical for optimal interaction with a target protein.
Molecular Recognition and Ligand-Target Interactions
The nitrogen atom of the quinoline ring and the nitrogen of the 8-aminomethyl group can act as a bidentate ligand, forming stable complexes with transition metal ions like zinc, copper, and iron. nih.govresearchgate.net This chelation can be a crucial part of the mechanism of action, for instance, by inhibiting metalloenzymes or altering intracellular metal ion homeostasis. nih.gov
Furthermore, the planar aromatic quinoline ring is capable of intercalating between the base pairs of DNA, an interaction mode common to many anticancer and antimicrobial agents. The substituents at the C7 and C8 positions would then lie in the major or minor groove of the DNA, forming additional hydrogen bonds or van der Waals interactions that could enhance binding affinity and specificity. The aminomethyl group, being protonated at physiological pH, could also form crucial electrostatic interactions with negatively charged residues in an enzyme's active site or with the phosphate (B84403) backbone of DNA.
Ligand-Based Design Principles
Ligand-based drug design is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. This approach leverages the information from a set of known active molecules to develop a pharmacophore model, which represents the key steric and electronic features necessary for biological activity. For quinoline derivatives, including this compound, these principles guide the rational design of new, more potent, and selective compounds.
A typical pharmacophore model for quinoline-based compounds often includes features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.govudc.gal In the case of this compound, the methoxy group can act as a hydrogen bond acceptor, while the methanamine group can serve as a hydrogen bond donor. The quinoline core itself provides a significant hydrophobic and aromatic scaffold.
The process of ligand-based design for derivatives of this compound would involve the following steps:
Pharmacophore Model Generation: Based on a series of active quinoline analogs, a pharmacophore model is generated. This model highlights the essential chemical features for activity.
3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then employed. nih.govmdpi.com These studies correlate the 3D structural properties of the molecules with their biological activities to create a predictive model.
Virtual Screening: The developed pharmacophore model can be used to screen large compound libraries to identify new potential hits that match the pharmacophoric features. tandfonline.comrsc.org
Novel Compound Design: The insights gained from the 3D-QSAR contour maps guide the modification of the this compound scaffold to enhance its activity. mdpi.com For example, the model might suggest that adding a bulky hydrophobic group at a specific position could improve binding affinity.
Studies on related quinoline derivatives have demonstrated that small structural modifications, such as altering the substitution pattern on the aromatic ring, can lead to significant changes in biological activity. drugdesign.org Therefore, a systematic exploration of the chemical space around the this compound core, guided by these ligand-based principles, is a powerful approach for the discovery of novel therapeutic agents.
| Pharmacophoric Feature | Potential Contribution from this compound |
| Hydrogen Bond Acceptor | Methoxy group, Quinoline nitrogen |
| Hydrogen Bond Donor | Methanamine group |
| Aromatic Ring | Quinoline ring system |
| Hydrophobic Region | Quinoline ring system |
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the binding mode of this compound and its analogs at the active site of a biological target.
The process typically involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand, this compound, are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Docking Algorithm: A docking program is used to explore the conformational space of the ligand within the binding pocket of the receptor and to score the different binding poses based on a scoring function.
Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.
For this compound, molecular docking simulations would likely reveal specific interactions involving its key functional groups. For instance, the methanamine group could form a crucial hydrogen bond with a negatively charged or polar residue in the active site, while the methoxy group could act as a hydrogen bond acceptor. The quinoline ring would likely engage in hydrophobic and aromatic stacking interactions with nonpolar residues.
A hypothetical molecular docking study of this compound with a protein kinase, a common target for quinoline derivatives, might yield the following interactions:
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue |
| Methanamine group | Hydrogen Bond | Aspartic Acid, Glutamic Acid |
| Methoxy group | Hydrogen Bond | Serine, Threonine |
| Quinoline Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Quinoline Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
Such detailed insights into the binding mode are invaluable for the structure-based design of more potent and selective inhibitors. By understanding how this compound binds to its target, medicinal chemists can make informed decisions about which modifications to the molecule are most likely to improve its therapeutic properties. sbmu.ac.irworldscientific.com
Dynamics of Ligand-Receptor Interactions through Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the fluctuations of the ligand and protein over time. MD simulations are performed to validate the docking poses and to gain a deeper understanding of the binding thermodynamics and kinetics.
The process of an MD simulation involves:
System Setup: The docked ligand-receptor complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.
Simulation Run: The system is then subjected to a simulation run, where the forces between all atoms are calculated, and the equations of motion are integrated over time, typically for nanoseconds or even microseconds.
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues are calculated.
For a complex of this compound with its target receptor, a stable MD simulation would be indicated by a low and converging RMSD value for both the protein and the ligand, suggesting that the ligand remains tightly bound in the active site. acs.orgmdpi.com The RMSF analysis would highlight which parts of the protein are flexible and which are rigid upon ligand binding.
Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions and can be used to calculate the binding free energy of the complex, providing a more accurate estimate of the binding affinity than docking scores alone. nih.gov These dynamic insights are critical for a comprehensive understanding of the structure-activity relationship and for the rational design of next-generation inhibitors based on the this compound scaffold.
| MD Simulation Parameter | Information Gained for this compound-Receptor Complex |
| RMSD (Root-Mean-Square Deviation) | Stability of the ligand in the binding pocket and overall protein stability. |
| RMSF (Root-Mean-Square Fluctuation) | Flexibility of different regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time. |
| Binding Free Energy Calculation | More accurate prediction of binding affinity. |
Biological Activity Investigations and Mechanistic Insights
Antiproliferative and Cytostatic Activities
Activity against Leukemia Cell Lines (e.g., HL-60)
No specific data from in vitro studies on the activity of (7-Methoxyquinolin-8-yl)methanamine against the HL-60 human leukemia cell line has been found in the reviewed literature.
Activity against Hepatoma Cell Lines (e.g., HepG2)
There is no available research documenting the antiproliferative or cytostatic activity of this compound specifically on the HepG2 human hepatoma cell line.
Activity against Neuroblastoma Cell Lines (e.g., SH-SY5Y)
Specific investigations into the effects of this compound on the SH-SY5Y human neuroblastoma cell line have not been reported in the scientific literature.
Activity against Breast Cancer Cell Lines (e.g., MCF-7)
There is a lack of published data concerning the activity of this compound against the MCF-7 human breast cancer cell line.
Mechanisms of Action: Cell Cycle Modulation and Apoptosis Induction
Due to the absence of studies on the direct effects of this compound on cancer cell proliferation, there is consequently no information available regarding its potential mechanisms of action, such as the modulation of the cell cycle or the induction of apoptosis.
Inhibition of Key Cancer-Related Enzymes (e.g., protein kinases, matrix metalloproteinases, telomerase)
There is no specific information in the scientific literature regarding the inhibitory activity of this compound against key cancer-related enzymes such as protein kinases, matrix metalloproteinases, or telomerase.
Antimicrobial Applications
Antibacterial Efficacy and Spectrum
No studies detailing the antibacterial efficacy or spectrum of this compound against bacterial species, including S. aureus, P. aeruginosa, or E. coli, were identified in the available scientific literature.
Antifungal Efficacy
There is no available research data on the antifungal efficacy of this compound against fungal pathogens such as Aspergillus fumigatus or Candida albicans.
Antiparasitic Investigations
Antimalarial Activity
No published reports on the evaluation of this compound for antimalarial activity were found. While related quinoline (B57606) derivatives have been extensively studied in this context, data specific to this compound is not available. nih.gov
Antileishmanial and Antitrypanosomal Activity
Specific investigations into the antileishmanial or antitrypanosomal potential of this compound have not been reported in the scientific literature.
Other Significant Bioactivity Profiles
A thorough search did not yield any studies related to other significant bioactivity profiles for this compound, such as anticancer or anti-inflammatory effects. Research has been conducted on various other quinoline derivatives for a wide range of biological activities, but specific data for this compound is absent. tandfonline.comnih.gov
Table of Compounds Mentioned
As no specific biological activity data was found for this compound or any related compounds that could be discussed within the strict scope of this article, a table of compounds is not applicable.
Antiviral Potential
The quinoline nucleus is a key component in several established antiviral drugs. nih.gov Research has demonstrated that quinoline derivatives are effective against a variety of viruses, including Zika virus, Ebola virus, and various strains of herpes and hepatitis. nih.govresearchgate.net While specific studies on this compound are limited, the broader class of quinoline compounds has shown significant antiviral promise.
For instance, certain quinoline derivatives have been identified as potent inhibitors of dengue virus serotype 2, acting on the early stages of the viral infection without direct virucidal activity. mdpi.com The structural similarity of these active compounds to this compound suggests potential avenues for future research. Moreover, a series of 7-aminoquinoline (B1265446) derivatives has been synthesized and shown to inhibit the replication of herpes simplex virus (HSV) type 1. nih.gov The antiviral activity of many of these compounds was observed at concentrations close to their cytotoxic levels, but some demonstrated a more favorable therapeutic window. nih.gov
Table 1: Antiviral Activity of Selected Quinoline Derivatives
| Compound Class | Virus | Key Findings |
|---|---|---|
| Quinoline Derivatives | Dengue Virus Serotype 2 | Inhibition of viral replication in the low to sub-micromolar range, likely by targeting early stages of infection. mdpi.com |
| 7-Aminoquinolines | Herpes Simplex Virus-1 | Inhibition of viral replication, with some compounds showing a therapeutic index greater than five. nih.gov |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | Some derivatives showed antiviral activity comparable to the established drug mefloquine. nih.gov |
Anti-inflammatory Properties
Quinoline-based molecules have been investigated as anti-inflammatory agents targeting various pharmacological pathways. researchgate.net The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and the production of pro-inflammatory mediators such as nitric oxide (NO). nih.govtbzmed.ac.ir
Studies on sulfonamide derivatives of quinoline have identified compounds with potent anti-inflammatory activity, surpassing that of the standard drug ibuprofen (B1674241) in some cases. benthamdirect.com These derivatives were shown to inhibit the production of reactive oxygen species (ROS) from phagocytes. benthamdirect.com Similarly, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant anti-inflammatory effects in both cellular and animal models by suppressing NO and COX-2 levels. tbzmed.ac.ir Although direct studies on this compound are not available, the established anti-inflammatory potential of the broader quinoline class suggests it may also possess similar properties.
Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Class | Mechanism of Action | Key Findings |
|---|---|---|
| Sulfonamide Derivatives of Quinoline | Inhibition of ROS production | Some compounds exhibited greater anti-inflammatory activity than ibuprofen. benthamdirect.com |
| 7-Chloro-4-(piperazin-1-yl)quinoline Derivative | Inhibition of NO and COX-2 | Demonstrated significant anti-inflammatory and analgesic effects in vivo. tbzmed.ac.ir |
| 8-Hydroxyquinoline (B1678124) Derivatives | Multifunctional | Reported to have anti-inflammatory properties, among other biological activities. cdnsciencepub.com |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase in neurodegenerative diseases)
The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease. walshmedicalmedia.comnih.gov Quinoline derivatives have emerged as a promising class of AChE inhibitors. walshmedicalmedia.comresearchgate.net Computational and in vitro studies have shown that these compounds can selectively inhibit AChE. walshmedicalmedia.comnih.gov
Derivatives of 7-methoxytacrine (a tacrine (B349632) analogue) have been evaluated as AChE inhibitors, with some showing efficacy comparable to the parent compound but with potentially lower toxicity. nih.gov Furthermore, some quinoline derivatives have been designed as multi-target inhibitors, also targeting enzymes like beta-site APP cleaving enzyme-1 (BACE1) and glycogen (B147801) synthase kinase 3-beta (GSK3β), which are also implicated in the pathology of neurodegenerative diseases. nih.gov One such derivative demonstrated a significant AChE inhibition of 94.6%. nih.gov
Table 3: Acetylcholinesterase (AChE) Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| Quinoline Derivatives | Acetylcholinesterase (AChE) | Shown to be selective inhibitors of AChE in computational and in vitro studies. walshmedicalmedia.comresearchgate.net |
| 7-Methoxytacrine Derivatives | Acetylcholinesterase (AChE) | Some derivatives were as effective as the parent compound, 7-methoxytacrine. nih.gov |
| Quinoline Analogs | AChE, BACE1, GSK3β | A multi-target inhibitor showed 94.6% inhibition of AChE. nih.gov |
Receptor-Specific Modulatory Effects (e.g., 5-HT4 receptor, Neuropeptide Y receptor)
A study on novel azabicyclic and diazabicyclic compounds carrying a quinoline or isoquinoline (B145761) ring aimed to develop selective α7 nAChR compounds. nih.gov These efforts led to the identification of compounds with agonistic activity at the human α7 nAChR, with EC50 values in the low micromolar range. nih.gov This demonstrates the potential of the quinoline structure to be tailored for specific receptor interactions. The ability of other quinoline derivatives to act as antagonists for the CXCR4 receptor, a chemokine receptor involved in HIV entry and cancer metastasis, has also been reported.
Antioxidative Capacity
Oxidative stress is implicated in a range of diseases, including neurodegenerative disorders. nih.gov Quinoline derivatives have been investigated for their antioxidant properties, with some showing promise as neuroprotective agents. nih.govbohrium.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov
Studies on 8-hydroxyquinoline derivatives have revealed that their antioxidant capacity can be influenced by the nature of substituents on the quinoline ring. cdnsciencepub.comnih.gov For example, the introduction of an amino group at the 5-position of 8-hydroxyquinoline was found to significantly enhance its antioxidant activity. cdnsciencepub.com While direct experimental data on the antioxidative capacity of this compound is scarce, the known antioxidant properties of structurally similar compounds suggest that it may also possess free radical scavenging capabilities.
Table 4: Antioxidant Activity of Quinoline Derivatives
| Compound Class | Method of Evaluation | Key Findings |
|---|---|---|
| 8-Hydroxyquinoline Derivatives | DPPH radical scavenging | Substitution with an amino group at the 5-position enhanced antioxidant activity. cdnsciencepub.com |
| 2-Substituted-8-hydroxyquinoline Derivatives | DPPH and pyrogallol (B1678534) auto-oxidation assays | Introduction of electron-donating groups at the 2-position decreased antioxidant activities. nih.gov |
| Quinoline Derivatives | Computational analysis | Identified as potential multifunctional antioxidants for neurodegenerative diseases. nih.gov |
Antiprion Activity
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded form of the prion protein (PrPSc). nih.gov Several quinoline-based compounds, including the antimalarial drug quinacrine (B1676205), have been shown to possess antiprion activity in cell culture models. cureffi.orgmdpi.com These compounds are thought to inhibit the conversion of the normal cellular prion protein (PrPC) to the pathogenic PrPSc isoform. researchgate.net
Structure-activity relationship (SAR) studies have revealed that the antiprion activity of quinoline derivatives is influenced by the nature of the side chain attached to the quinoline scaffold. nih.gov Interestingly, a similarity between the SAR for antiprion and antimalarial effects has been observed, suggesting overlapping molecular targets. nih.gov While quinacrine itself has shown disappointing results in clinical trials, the development of novel quinoline analogs with improved potency and pharmacokinetic properties remains an active area of research. mdpi.comresearchgate.net The potential antiprion activity of this compound has not been specifically reported, but the established activity of the quinoline class warrants further investigation.
Table 5: Antiprion Activity of Quinoline Derivatives
| Compound | Key Findings |
|---|---|
| Quinacrine | Inhibits PrPSc formation in cell culture with an EC50 of ~300-400 nM. cureffi.org |
| Sulfonamide Quinoline Derivatives | Showed similar structure-activity relationships for antiprion and antimalarial effects. nih.gov |
| Quinoline Analogs | Novel analogs have been synthesized with more favorable antiprion profiles than quinacrine in terms of potency and activity across different prion-infected cell models. researchgate.net |
| Bis(acridine) Analogs | Dimeric compounds exhibited significantly higher antiprion activity than their monomeric counterparts. mdpi.com |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ijcce.ac.ir These methods allow for the calculation of various electronic and structural parameters that dictate the compound's stability, reactivity, and potential biological activity. mdpi.com
The electronic structure of (7-Methoxyquinolin-8-yl)methanamine is characterized by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) at the C7 position and the aminomethyl group (-CH₂NH₂) at the C8 position. DFT studies on related quinoline (B57606) structures help in predicting how these substituents modulate the electron distribution across the aromatic ring system. nih.gov
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. For this compound, the electron-rich quinoline ring, further activated by the methoxy group, would be expected to have a relatively high HOMO energy, indicating susceptibility towards electrophilic attack. Conversely, the LUMO would be distributed over the π-system, defining sites for nucleophilic attack.
A computational study on primaquine (B1584692), which features a 6-methoxy-8-aminoquinoline core, found that substituents at the 7-position have a significant effect on the HOMO and the molecule's ionization potential. nih.gov An electron-donating group, such as the methoxy group in the target compound, generally decreases the ionization potential. nih.gov
Global chemical reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's stability and reactivity. ijcce.ac.irmdpi.com These descriptors are invaluable for predicting how the molecule will behave in a chemical or biological environment.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Parameter | Symbol | Definition | Predicted Significance |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity with electrophiles. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity with nucleophiles. |
| Energy Gap | ΔE | ELUMO - EHOMO | Lower values correlate with higher chemical reactivity and lower kinetic stability. mdpi.com |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron; influenced by electron-donating/withdrawing groups. nih.gov |
| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. mdpi.com |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. ijcce.ac.ir |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; related to stability. ijcce.ac.ir |
| Chemical Softness | S | 1/(2η) | Reciprocal of hardness; indicates higher reactivity. mdpi.com |
| Electrophilicity Index | ω | χ²/(2η) | Measures the propensity to accept electrons. ijcce.ac.ir |
Molecular Electrostatic Potential (MEP) maps are another critical tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, blue) regions. For this compound, the nitrogen atom of the quinoline ring, the oxygen of the methoxy group, and the nitrogen of the aminomethyl group would be expected to be regions of negative potential, making them key sites for hydrogen bonding and electrophilic interactions.
The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. For this compound, the key sources of flexibility are the rotatable bonds of the aminomethyl side chain (C8-CH₂ and CH₂-NH₂).
Computational methods, such as DFT, can be used to explore the conformational landscape of the molecule. nih.gov By systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers that are most likely to exist under physiological conditions. mdpi.com X-ray analysis of related 8-aminoquinoline (B160924) amides has shown that the conformation of this side chain is critical, as it can influence intermolecular interactions through effects like anisotropic shielding. mdpi.com
The relative energies of different conformers determine their population distribution. Understanding the energy barriers between these conformers provides insight into how readily the molecule can adapt its shape to bind to a biological target.
Table 2: Illustrative Conformational Analysis of the Aminomethyl Side Chain
| Conformer | Dihedral Angle (C7-C8-CH₂-N) | Relative Energy (kcal/mol) | Population (%) | Description |
| 1 (Global Minimum) | ~60° (gauche) | 0.00 | ~70% | The aminomethyl group is oriented away from the quinoline plane, minimizing steric hindrance. |
| 2 (Local Minimum) | ~180° (anti) | 1.50 | ~25% | The aminomethyl group is positioned in a different spatial orientation, potentially allowing for alternative binding modes. |
| 3 (Transition State) | ~0° (syn) | >5.00 | <5% | A high-energy state where the amine is eclipsed with the quinoline ring, representing a barrier to rotation. |
In Silico Screening and Rational Drug Design
The scaffold of this compound is a valuable starting point for discovering new therapeutic agents through computational drug design.
Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. frontiersin.org Starting with the this compound core, a virtual library can be generated by adding a wide variety of chemical substituents at positions that allow for synthetic modification (e.g., the amine).
This library of virtual compounds is then subjected to molecular docking, where each molecule is computationally fitted into the binding site of a target protein (e.g., a kinase, protease, or receptor). mdpi.comresearchgate.net The docking programs calculate a "binding score" for each compound, which estimates its binding affinity. nih.gov Compounds with the best scores are identified as "hits" and prioritized for synthesis and experimental testing. This target-based virtual screening approach has been successfully used to identify novel inhibitors for various targets, including parasitic cysteine proteases. frontiersin.org
Once a set of active derivatives of this compound is identified, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to optimize their biological properties. QSAR is a statistical method that correlates the chemical structure of compounds with their biological activity. nih.gov
To build a QSAR model, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for a "training set" of molecules with known activities. A mathematical model is then developed to predict the activity based on these descriptors. For instance, a study on primaquine derivatives used a machine learning method to create a highly accurate model (R² = 0.776) that could predict antiplasmodial activity. nih.gov This model was then used to prioritize novel candidates, leading to the synthesis of compounds with improved activity and lower toxicity. nih.gov Such a predictive model for this compound derivatives could guide the design of new analogues with enhanced potency and a better safety profile.
Intermolecular Interaction Analysis
Understanding the specific interactions between a ligand and its target protein at the atomic level is crucial for rational drug design. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose. tandfonline.commdpi.com
After docking this compound or its derivatives into a protein's active site, the resulting complex can be analyzed to identify key intermolecular interactions. These interactions typically include:
Hydrogen Bonds: The quinoline nitrogen, the methoxy oxygen, and the primary amine can act as hydrogen bond acceptors or donors with polar amino acid residues (e.g., Ser, Thr, Asn, Gln). mdpi.comnih.gov
π-Interactions: The aromatic quinoline ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), or in π-cation interactions with positively charged residues like Lysine (Lys) or Arginine (Arg). nih.gov
Hydrophobic Interactions: The nonpolar regions of the quinoline ring can form favorable hydrophobic contacts with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), and Alanine (Ala). mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the binding. An MD simulation tracks the movements of all atoms in the protein-ligand complex over time (typically nanoseconds), allowing for an assessment of the stability of the binding pose and the persistence of key intermolecular interactions. tandfonline.comacs.org Analysis of the MD trajectory can reveal the stability of the complex through metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.gov
Table 3: Potential Intermolecular Interactions of the this compound Scaffold in a Hypothetical Kinase Binding Site
| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
| Quinoline Nitrogen (N1) | Hydrogen Bond Acceptor | Lys, Ser |
| Aromatic Rings | π-π Stacking / T-shaped | Phe, Tyr |
| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Asn, Gln |
| Aminomethyl Group (-CH₂NH₂) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser |
| Methylene (B1212753) Bridge (-CH₂-) | Hydrophobic / van der Waals | Ala, Val, Leu |
of this compound
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives are the subject of extensive computational and theoretical investigation to elucidate their mechanisms of action and to guide the design of new therapeutic agents. The compound this compound, as a member of the 8-substituted quinoline family, is of significant interest for its potential interactions with biological targets. Computational studies, while not extensively reported for this specific molecule, can be inferred from the wealth of data on closely related 8-aminoquinoline analogs. These studies focus on understanding the intricate network of non-covalent interactions that govern the binding of these ligands to protein active sites.
Elucidation of Hydrogen Bonding Networks in Ligand-Target Complexes
Hydrogen bonds are critical for the specificity and stability of ligand-target complexes, providing directional interactions that anchor a molecule in its binding pocket. For derivatives of the 8-aminoquinoline scaffold, to which this compound belongs, the nitrogen atoms of the quinoline ring and the 8-amino or 8-methanamine substituent are key players in forming these hydrogen bonds.
Recent studies on 8-aminoquinoline-appended peptides have revealed the formation of a unique bifurcated hydrogen bond. researchgate.netnih.gov In these systems, the amide N-H of the 8-aminoquinoline moiety can engage in a hydrogen bonding interaction with both the nitrogen atom of the quinoline ring and the nitrogen of a preceding amino acid residue in a peptide chain. researchgate.netnih.gov This type of N-H···N hydrogen bond, while rare in non-prolyl peptides, is stabilized in these structures. nih.gov The primary amine of this compound possesses two protons that can act as hydrogen bond donors, while the quinoline nitrogen can act as a hydrogen bond acceptor.
In the context of protein binding, molecular docking simulations of 8-aminoquinoline derivatives have identified specific hydrogen bonding interactions with amino acid residues in the active site. For instance, in studies with the SIRT1 protein, 8-aminoquinoline-based metal complexes were found to form crucial hydrogen bonds with residues such as GLU230 and ARG446. acs.org Similarly, docking studies of 8-aminoquinoline derived Schiff bases with the SARS-CoV-2 receptor protein showed hydrogen bonding with GLN A:107, GLY A:109, and GLN A:110. researchgate.net Another study on 1-aminoquinoline derivatives as tyrosine kinase inhibitors also highlighted the importance of hydrogen bonds in stabilizing the ligand-protein complex. dergipark.org.tr
The intramolecular hydrogen bond between the 8-amino group and the quinoline nitrogen is a characteristic feature of many 8-aminoquinoline derivatives. mdpi.com The breaking of this internal hydrogen bond upon binding to a target, such as a metal ion, can be a key part of the interaction mechanism, allowing the ligand to adopt a conformation suitable for intermolecular bonding. mdpi.com For this compound, the flexible methanamine linker may allow for a greater variety of hydrogen bonding patterns compared to the more rigid 8-aminoquinoline.
Table 1: Potential Hydrogen Bonding Interactions for the 8-Aminoquinoline Scaffold
| Interacting Moiety of Ligand | Potential H-Bond Partner in Protein | Type of Interaction | Reference |
|---|---|---|---|
| Quinoline Nitrogen | H-bond donor (e.g., -NH, -OH of amino acid) | Acceptor | researchgate.net |
| 8-Methanamine (-NH2) | H-bond acceptor (e.g., C=O of backbone) | Donor | acs.orgresearchgate.net |
| 8-Methanamine (-NH2) | H-bond acceptor (e.g., side chain of Asp, Glu) | Donor | acs.orgresearchgate.net |
Hydrophobic and Electrostatic Interactions at Binding Sites
Beyond hydrogen bonding, the binding of quinoline derivatives within protein active sites is significantly influenced by a combination of hydrophobic and electrostatic interactions. The planar aromatic quinoline ring system of this compound is a key contributor to these interactions.
Table 2: Summary of Hydrophobic and Electrostatic Interactions for the 8-Aminoquinoline Scaffold
| Type of Interaction | Contributing Ligand Feature | Interacting Protein Residues (Examples) | Reference |
|---|---|---|---|
| Hydrophobic | |||
| π-π Stacking | Aromatic Quinoline Ring | Phe, Tyr, Trp, His | acs.org |
| π-Alkyl | Aromatic Quinoline Ring | Ala, Val, Leu, Ile, Pro | acs.org |
| Electrostatic | |||
| Ion-pairing / Salt Bridge | Protonated Quinoline N / -NH3+ | Asp, Glu | researchgate.netnih.gov |
| Dipole-Dipole | Methoxy Group, Quinoline N | Polar amino acids (Ser, Thr, Asn, Gln) | researchgate.netnih.gov |
Future Research Directions and Translational Potential
Identification and Validation of Novel Biological Targets
While quinoline (B57606) derivatives are known to interact with a variety of biological targets, the identification and validation of new targets for (7-Methoxyquinolin-8-yl)methanamine and its analogs is an active area of research. Techniques such as affinity chromatography and protein pull-down assays coupled with mass spectrometry can be used to identify the protein targets of bioactive compounds. wisconsin.edu
Once potential targets are identified, their biological relevance must be validated. This involves confirming the interaction between the compound and the target protein and demonstrating that this interaction leads to a measurable biological effect. wisconsin.edu For instance, studies have identified enzymes involved in glycolysis as potential targets for certain antimicrobial agents. wisconsin.edu The validation of such targets for this compound derivatives could open up new avenues for therapeutic intervention.
Application of Advanced Computational Methodologies for Predictive Efficacy
Advanced computational methods are increasingly being used to predict the efficacy and pharmacokinetic properties of drug candidates. scispace.com Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be trained on existing data to predict the biological activity of novel compounds, thereby accelerating the drug discovery process. mit.edu
These predictive models can help prioritize which derivatives of this compound to synthesize and test, saving time and resources. Furthermore, computational approaches can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, providing early insights into the potential drug-likeness of a compound.
Strategic Integration with Emerging Biotechnologies for Enhanced Discovery
The integration of chemical synthesis with emerging biotechnologies holds great promise for accelerating the discovery of novel therapeutics. DNA-encoded libraries (DELs), for example, allow for the synthesis and screening of vast numbers of compounds in a single experiment, significantly expanding the chemical space that can be explored. mdpi.com
Furthermore, advances in synthetic biology and metabolic engineering could enable the biosynthesis of complex quinoline derivatives, providing a sustainable and efficient alternative to traditional chemical synthesis. The combination of these cutting-edge technologies with rational drug design principles will undoubtedly fuel the discovery and development of the next generation of this compound-based therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
